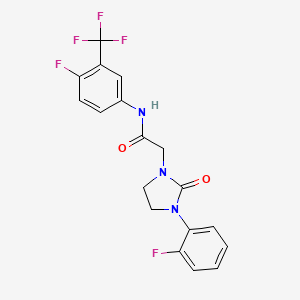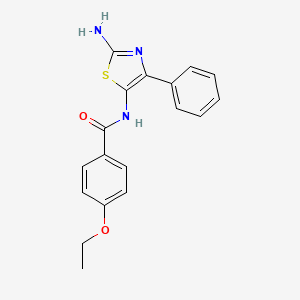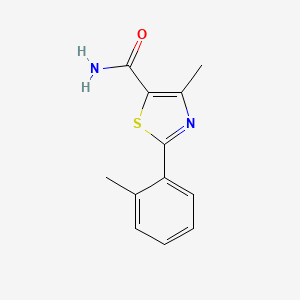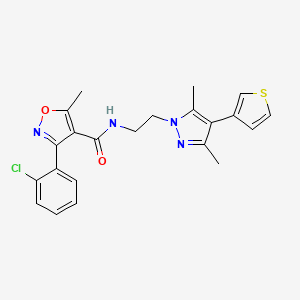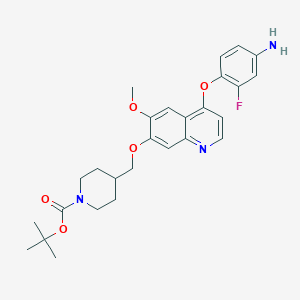![molecular formula C21H25N3O3S2 B2490157 N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034335-96-9](/img/structure/B2490157.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo-quinoline derivatives, closely related to the compound of interest, involves multi-step chemical reactions, showcasing the complexity of achieving the desired molecular scaffold. A notable method involves the Pfitzinger reaction, formation of a 1-(1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione intermediate, and reaction with sulfinic acid to produce sulfonyl propionates, which are key to obtaining sulfonyl derivatives with significant biological activity (Kravchenko et al., 2005). Additionally, efficient routes for synthesizing related pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides have been reported, utilizing Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation (Kiruthika, Nandakumar, & Perumal, 2014).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-c]quinoline derivatives, including those with sulfonamide groups, has been extensively studied. These compounds often feature a tricyclic system with varying substituents that significantly affect their biological activities and interactions. Structural elucidation techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography have been employed to determine the configuration and conformations of these molecules (Boraei et al., 2020).
Chemical Reactions and Properties
Pyrrolo-quinoline derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include cycloauration, which involves the formation of metallacyclic complexes coordinated through nitrogen atoms of the pyridyl (or quinolyl) and the deprotonated nitrogen of the sulfonamide group. Such reactions highlight the compound's versatility in forming complex structures with potential biological activities (Kilpin, Henderson, & Nicholson, 2008).
Physical Properties Analysis
The physical properties of pyrrolo-quinoline derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments and potential applications. These properties are determined by the compound's molecular structure and substituents, affecting its interaction with solvents and other molecules. Detailed studies on crystal structures provide insight into the conformations and intermolecular interactions present in these compounds, which can influence their stability and reactivity (Gonçalves et al., 2011).
Chemical Properties Analysis
The chemical properties of the compound, including its reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for its application in synthesis and drug development. Studies on sulfonamide-based hybrid compounds reveal the versatility of sulfonamides in forming biologically active hybrids with a wide range of pharmacological activities, underscoring the importance of understanding the chemical properties of such compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Orientations Futures
The future directions of research on quinolines and thiazoles could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Mécanisme D'action
Target of Action
The compound, also known as N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a derivative of quinoline and thiazole . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Quinoline and thiazole derivatives are known to interact with cells and have shown efficacy against typical drugs in the market
Biochemical Pathways
Quinoline and thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these activities would depend on the specific pathways affected.
Result of Action
Thiazole derivatives have demonstrated diverse biological activities, including antitumor and cytotoxic activity . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are largely determined by its interactions with various biomolecules. The thiazole ring in the compound is known to interact with a variety of enzymes and proteins
Cellular Effects
Given the known biological activities of thiazole and quinoline derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c25-20-7-6-15-10-17(11-16-8-9-24(20)21(15)16)29(26,27)22-12-19-23-18(13-28-19)14-4-2-1-3-5-14/h10-11,13-14,22H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRLJJGVUJCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)
![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)

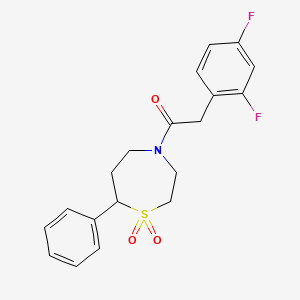

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
